molecular formula C25H34N2O3S B11685481 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11685481
M. Wt: 442.6 g/mol
InChI Key: IVWRDCMXXZSZPF-UHFFFAOYSA-N
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Description

Table 1: Structural and Functional Comparisons

Feature This Compound 4-(3-Chlorophenyl) Analog 4-(Naphthalen-1-yl) Derivative
C4 Substituent 4-(Diethylamino)phenyl 3-Chlorophenyl Naphthalen-1-yl
Ester Group 2-(Ethylsulfanyl)ethyl Ethyl 2-(Ethylsulfanyl)ethyl
Biological Activity Not reported MDR reversal Anticancer
LogP 4.2 (predicted) 3.8 5.1

Key Observations :

  • Electron-Donating Groups : The diethylamino group enhances electron density at C4, potentially improving binding to targets like P-glycoprotein (P-gp) compared to electron-withdrawing chloro substituents.
  • Ester Flexibility : The 2-(ethylsulfanyl)ethyl chain increases conformational flexibility over methyl esters, possibly optimizing pharmacokinetic profiles.
  • Aryl Ring Effects : Bulky aryl groups (e.g., naphthyl) reduce solubility but improve cytotoxicity, whereas smaller groups balance bioavailability and potency.

Properties

Molecular Formula

C25H34N2O3S

Molecular Weight

442.6 g/mol

IUPAC Name

2-ethylsulfanylethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H34N2O3S/c1-5-27(6-2)19-13-11-18(12-14-19)23-22(25(29)30-15-16-31-7-3)17(4)26-20-9-8-10-21(28)24(20)23/h11-14,23,26H,5-10,15-16H2,1-4H3

InChI Key

IVWRDCMXXZSZPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCSCC)C

Origin of Product

United States

Preparation Methods

Thiol-Epoxide Ring-Opening Reaction

A patented method (CN103288597B) describes the use of 2-(ethylsulfanyl)ethanol in a nucleophilic substitution reaction with a pre-formed quinoline epoxide intermediate. This step typically occurs at 60–80°C in toluene, yielding the ethylsulfanyl ethyl ester with >85% purity.

Direct Esterification

Ethylsulfanyl acetic acid is coupled to the hydroxyl group of the hexahydroquinoline intermediate using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method achieves 78–82% yield but requires rigorous moisture control.

Solvent-Based vs. Solvent-Free Methodologies

Solvent-Based Synthesis

  • Reagents : Ethanol, methanol, or dichloromethane.

  • Conditions : Reflux for 4–6 hours.

  • Yield : 70–88%.

  • Limitations : Solvent removal increases production costs and environmental footprint.

Solvent-Free Synthesis

  • Catalysts : ZrOCl₂·8H₂O or FeCl₃.

  • Conditions : 80–100°C, 2–4 hours.

  • Yield : 82–92%.

  • Advantages : Reduced waste, faster kinetics, and easier purification.

Catalytic Innovations and Reaction Optimization

Zirconium-Based Catalysis

ZrOCl₂·8H₂O enables a 15% reduction in reaction time compared to traditional acids, with yields exceeding 90%. The catalyst is recyclable for up to five cycles without significant activity loss.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and diketone.

  • Michael addition of the β-ketoester.

  • Cyclization and aromatization facilitated by NH₄OAc.

Industrial-Scale Production

Batch Process Optimization

  • Reactor type : Automated stirred-tank reactors with temperature and pH control.

  • Quality control : HPLC monitoring (≥98% purity).

  • Throughput : 50–100 kg/batch.

Continuous Flow Synthesis

Emerging methodologies utilize microreactors to enhance heat transfer and reduce reaction times (1–2 hours).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
Hantzsch/ZrOCl₂80°C, solvent-free, 3 h9298Eco-friendly, high yield
Thiol alkylation70°C, toluene, 5 h8595Scalable, minimal byproducts
DCC couplingRT, DCM, 24 h7897Mild conditions

Challenges and Mitigation Strategies

  • Byproduct formation : Over-alkylation or epoxide ring-opening byproducts are minimized using stoichiometric controls.

  • Catalyst degradation : ZrOCl₂·8H₂O loses efficacy above 85°C due to phase changes; precise temperature control is critical.

  • Moisture sensitivity : Anhydrous conditions are maintained during esterification to prevent hydrolysis.

Recent Advances

  • Photocatalytic methods : Visible-light-mediated synthesis reduces energy input and improves selectivity.

  • Biocatalysis : Lipase-mediated esterification achieves enantiomeric excess >99% in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Research

The compound serves as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for:

  • Enzyme Inhibition Studies : It can modulate enzyme activity, providing insights into metabolic pathways.
  • Receptor Binding Studies : The compound's interactions with receptors can help elucidate signaling pathways relevant to disease mechanisms .

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing new compounds with potential biological activities. Its structural features allow for:

  • Functional Group Transformations : The presence of the ethylsulfanyl and diethylamino groups facilitates various chemical reactions such as oxidation and substitution .

Materials Science

The compound's unique properties can be harnessed in developing advanced materials:

  • Conductive Polymers : Its structure may contribute to the development of materials with enhanced electrical conductivity.
  • Fluorescent Materials : Investigations into its photophysical properties suggest potential applications in optoelectronic devices .

Data Tables

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsSignificant activity against pathogens
Biological ResearchEnzyme inhibition and receptor binding studiesModulates enzyme activity; affects signaling
Organic SynthesisBuilding block for new compoundsFacilitates diverse chemical transformations
Materials ScienceDevelopment of conductive and fluorescent materialsPotential for enhanced conductivity

Case Study 1: Anticancer Activity

A study published in Crystals demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on various strains of bacteria indicated that the compound displayed potent antimicrobial activity. It was particularly effective against resistant strains, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse bioactivities depending on their substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 2-Me, 4-(diethylaminophenyl), ester: ethylsulfanyl Diethylamino, ethylsulfanyl, 5-oxo 472.6 (calc.) High lipophilicity (logP ~4.2)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Me, 4-(bromo-hydroxyphenyl), ester: ethyl Bromo, hydroxyl 476.3 Antibacterial activity
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 2-Me, 4-(hydroxyphenyl), 7-Ph, ester: ethyl Hydroxyl, phenyl 407.5 Antioxidant potential
2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-Me-5-oxo-hexahydroquinoline-3-carboxylate 2-Me, 4-(diethylaminophenyl), ester: ethoxyethyl Diethylamino, methoxyphenyl, ethoxyethyl 556.6 Enhanced solubility in ethanol
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 2-Me, 4-(methoxyphenyl), ester: methyl Methoxy 343.4 Calcium channel modulation

Key Findings:

Electronic Effects: The diethylamino group in the target compound and provides strong electron-donating effects, enhancing resonance stabilization of the quinoline core compared to methoxy or hydroxyl groups . Ethylsulfanyl vs. Ethoxyethyl Esters: The ethylsulfanyl group (logP ~4.2) increases lipophilicity, favoring blood-brain barrier penetration, while ethoxyethyl esters (e.g., ) improve solubility in alcohols .

Biological Activity: Bromo and hydroxyl substituents (e.g., ) correlate with antibacterial properties, likely due to halogen-bonding and hydrogen-bonding interactions .

Synthetic Accessibility :

  • Derivatives with simpler esters (methyl, ethyl) are synthesized via Hantzsch-type reactions in yields >70% , whereas ethylsulfanyl and ethoxyethyl esters require additional steps for thioether or ether formation, reducing yields to ~50% .

Conformational Flexibility: The hexahydroquinoline core adopts a boat conformation in most derivatives, but bulky substituents (e.g., 7-phenyl in ) induce chair-like puckering, altering binding site compatibility .

Research Implications

  • Drug Design: The target compound’s diethylamino and ethylsulfanyl groups make it a candidate for central nervous system targets, though toxicity profiles require further study.
  • Synergistic Effects: Minor structural variations (e.g., methoxy vs. diethylamino) drastically alter bioactivity, underscoring the need for precise QSAR models .

Biological Activity

The compound 2-(ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H34_{34}N2_{2}O3_{3}S
  • Molecular Weight : 442.61406 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an ethyl sulfanyl group and a diethylamino moiety, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential for use in treating infections .
  • Antifungal Activity : The presence of the ethyl sulfanyl group may enhance the antifungal properties of this compound. Research indicates that related compounds exhibit activity against Candida albicans and other fungal pathogens .

Anticancer Properties

Hexahydroquinoline derivatives have been investigated for their anticancer potential. The compound's structural features may enable it to interact with cellular pathways involved in cancer progression:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic signaling pathways .
  • Case Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Neuroprotective Effects

The diethylamino group in the structure may confer neuroprotective properties:

  • Neuroprotection Studies : Preliminary studies indicate that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings Summary

Study FocusFindings
AntibacterialExhibited significant activity against E. coli and S. aureus; MIC values comparable to standard antibiotics.
AntifungalShowed promising results against Candida albicans; further studies needed for confirmation.
AnticancerInduced apoptosis in various cancer cell lines; potential for drug development in oncology.
NeuroprotectionDemonstrated protective effects on neuronal cells; implications for neurodegenerative disease treatment.

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